2-Fluoro-N-methylaniline hydrochloride

Catalog No.
S889561
CAS No.
1187386-14-6
M.F
C7H9ClFN
M. Wt
161.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-N-methylaniline hydrochloride

CAS Number

1187386-14-6

Product Name

2-Fluoro-N-methylaniline hydrochloride

IUPAC Name

2-fluoro-N-methylaniline;hydrochloride

Molecular Formula

C7H9ClFN

Molecular Weight

161.6 g/mol

InChI

InChI=1S/C7H8FN.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5,9H,1H3;1H

InChI Key

FDWUPJDGVSNCAR-UHFFFAOYSA-N

SMILES

CNC1=CC=CC=C1F.Cl

Canonical SMILES

CNC1=CC=CC=C1F.Cl

2-Fluoro-N-methylaniline hydrochloride is an organic compound with the molecular formula C₇H₉ClFN and a molecular weight of 161.6 g/mol. It is a derivative of aniline, characterized by the presence of a fluorine atom at the para position relative to the amine group. This compound is typically encountered as a crystalline solid that is soluble in water, reflecting its ionic nature when in hydrochloride form. The compound is known for its light yellow to colorless appearance and is often stored in inert atmospheres to prevent degradation .

As mentioned earlier, there is no current information available on the specific mechanism of action of 2-Fluoro-N-methylaniline hydrochloride in biological systems.

Due to the limited information on 2-Fluoro-N-methylaniline hydrochloride, it is advisable to handle it with caution, assuming the properties of similar aromatic amines. Here are some general safety considerations:

  • Toxicity: Aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin. 2-Fluoro-N-methylaniline hydrochloride should be assumed to have similar toxicity until further testing is done.
  • Flammability: Organic compounds with aromatic rings can be flammable. Proper handling procedures for flammable materials should be followed when working with 2-Fluoro-N-methylaniline hydrochloride.
  • Reactivity: Aromatic amines can react with strong oxidizing agents. 2-Fluoro-N-methylaniline hydrochloride should be kept away from incompatible chemicals.
Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, making it useful in synthetic organic chemistry.
  • Amination Reactions: The aniline group allows for coupling reactions, such as the Buchwald-Hartwig reaction, facilitating the formation of carbon-nitrogen bonds.
  • Acid-Base Reactions: As a hydrochloride salt, it can act as an acid in reactions with bases, forming free base 2-fluoro-N-methylaniline and hydrochloric acid .

While specific biological activities of 2-Fluoro-N-methylaniline hydrochloride are not extensively documented, compounds with similar structures often exhibit antimicrobial and antifungal properties. Additionally, research into fluorinated anilines suggests potential applications in pharmaceuticals due to their ability to interact with biological targets effectively. The presence of fluorine typically enhances metabolic stability and bioavailability .

The synthesis of 2-Fluoro-N-methylaniline hydrochloride can be achieved through several methods:

  • From 2-Fluoroaniline: A common method involves reacting 2-fluoroaniline with methylamine or dimethyl carbonate under controlled conditions to introduce the methyl group at the nitrogen atom.

    Reaction:
    2 Fluoroaniline+Methylamine2 Fluoro N methylaniline\text{2 Fluoroaniline}+\text{Methylamine}\rightarrow \text{2 Fluoro N methylaniline}
  • Hydrochloride Formation: The free base form can be converted into its hydrochloride by treatment with hydrochloric acid.
  • Alternative Synthesis: Other synthetic routes may involve using various alkylating agents or coupling reactions with other aromatic compounds .

2-Fluoro-N-methylaniline hydrochloride finds applications primarily in:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its unique chemical properties.
  • Chemical Research: Utilized in studies involving fluorinated compounds and their interactions.
  • Agricultural Chemicals: Potential applications in developing agrochemicals owing to its biological activity .

Studies on interaction mechanisms involving 2-Fluoro-N-methylaniline hydrochloride focus on its reactivity with biological molecules and other chemicals. It has been shown to interact with enzymes and receptors, potentially influencing biochemical pathways. Further research could elucidate its role in drug design and development, particularly concerning fluorinated analogs that enhance pharmacological profiles .

Several compounds share structural similarities with 2-Fluoro-N-methylaniline hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-FluoroanilineC₆H₆FNLacks methyl substitution; simpler structure
N-MethylanilineC₇H₉NNo fluorine; broader applications in dyes
4-Bromo-2-fluoro-N-methylanilineC₇H₈BrFNBromine substitution affects reactivity
3-Fluoro-N-methylanilineC₇H₈FNDifferent fluorine position alters properties

The presence of the fluorine atom at the ortho position in 2-Fluoro-N-methylaniline hydrochloride distinguishes it from other anilines, enhancing its reactivity and potential applications in pharmaceuticals and materials science .

Dates

Modify: 2023-08-16

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